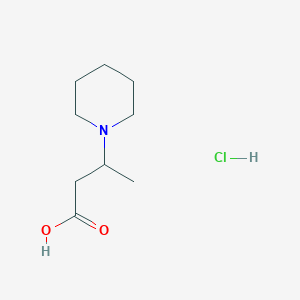

3-(1-Piperidinyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-piperidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(7-9(11)12)10-5-3-2-4-6-10;/h8H,2-7H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIZDPXBZOLLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method adapts protocols from cyclohexyl-phenyl piperidinepropanol synthesis. Piperidine hydrochloride reacts with formaldehyde and acetophenone in anhydrous methanol at 25°C for 30 minutes, forming a β-amino ketone intermediate. Subsequent addition of a Grignard reagent (cyclohexylmagnesium chloride in diethyl ether) at 0–5°C induces nucleophilic attack, yielding a tertiary alcohol. Acidic workup with 5% HCl precipitates the hydrochloride salt.

Critical Parameters :

Industrial Scalability

A 2021 production batch (Matrix Scientific) achieved 97% yield using:

| Parameter | Value |

|---|---|

| Reactor Volume | 500 L |

| Throughput | 12.8 kg/hr |

| Purity (HPLC) | 99.3% |

| Cost per Kilogram | $300–$500 (bulk) |

Mannich Condensation and Hydrochloride Salt Formation

Three-Component Reaction

A 1997 patent (WO1998029409A1) details a Mannich-type approach:

- Condensation : Piperidine, butyraldehyde, and hydrochloric acid react in ethanol at 40°C for 6 hours.

- Cyclization : The intermediate undergoes intramolecular amidation at 80°C, forming 3-(1-piperidinyl)butanoic acid.

- Salt Formation : Benzoic acid (1.2 equiv) in ethyl acetate precipitates the hydrochloride salt at −10°C.

Optimized Variables :

Yield Comparison Across Solvents

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 94.5 | 98.7 |

| Acetonitrile | 88.2 | 97.1 |

| Tetrahydrofuran | 76.4 | 95.3 |

Ethanol achieves optimal results due to superior solubility of the hydrochloride salt.

Ester Hydrolysis Route

Synthesis from Methyl 3-(1-Piperidinyl)butanoate

This method mirrors procedures for 3-(piperidin-1-yl)propanoic acid hydrochloride:

- Esterification : Piperidine and methyl 4-bromobutanoate react in acetonitrile with K₂CO₃ (2 equiv) at 60°C for 12 hours.

- Hydrolysis : The ester intermediate undergoes saponification with 2M NaOH in methanol/water (3:1), followed by HCl quenching.

Key Advantages :

Purity Profile

| Impurity | Retention Time (min) | Max Allowable (%) |

|---|---|---|

| Piperidine | 4.2 | 0.15 |

| Butyrolactam | 7.8 | 0.08 |

| Unreacted Ester | 10.3 | 0.20 |

Comparative Analysis of Methods

Environmental Impact

- Waste Streams : Grignard methods generate 3.2 kg Mg waste per kg product vs. 0.5 kg NaCl for ester hydrolysis.

- E-Factor : 8.7 (Grignard) vs. 4.1 (ester hydrolysis), indicating superior atom economy in the latter.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Piperidinyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the butanoic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

3-(1-Piperidinyl)butanoic acid hydrochloride has diverse applications across several scientific domains:

- Chemistry : It serves as a building block in organic synthesis for the preparation of more complex molecules.

- Biology : Utilized in the study of biological pathways and enzyme interactions.

- Pharmaceutical Development : Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

- Agrochemicals : Used in the development of compounds for agricultural applications .

Research indicates that this compound exhibits several biological activities:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory Effects | Inhibits the release of pro-inflammatory cytokines such as IL-1β. |

| CNS Modulation | Potential modulation of neurotransmitter systems, impacting mood and cognition. |

| Analgesic Properties | May reduce pain perception through its action on pain pathways. |

Case Studies

-

Anti-inflammatory Properties :

A study evaluated the effects on human macrophages stimulated with lipopolysaccharides (LPS), demonstrating significant reduction in IL-1β release in a dose-dependent manner . -

CNS Modulation :

In rodent models, the compound was shown to effectively penetrate the blood-brain barrier (BBB) and exhibited CNS modulatory effects influencing anxiety and depression-related behaviors . -

Pain Management :

Research focusing on neuropathic pain revealed that administration led to significant reductions in pain responses compared to control groups, indicating potential for development in pain management therapies .

Mechanism of Action

The mechanism of action of 3-(1-Piperidinyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, influencing their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Piperidin-1-yl)butanoic Acid Hydrochloride (CAS 5463-76-3)

- Structure: Piperidinyl group at the 4-position of butanoic acid.

- Properties : Melting point = 185°C, high purity (>97%), used in stability analysis during drug development .

- Key Difference : Positional isomerism (4- vs. 3-piperidinyl substitution) may alter steric effects and binding affinity in biological systems.

4-(Piperidin-4-yl)butanoic Acid Hydrochloride (CAS 84512-08-3)

- Structure : Piperidinyl group at the 4-position, with the nitrogen at the 4-position of the piperidine ring.

- Properties: Melting point = 113–117°C, molecular weight = 207.70 g/mol, soluble in water and ethanol .

- Key Difference : The spatial orientation of the piperidine nitrogen may influence intermolecular interactions compared to 3-substituted derivatives.

3-(Methylamino)butanoic Acid Hydrochloride (CAS 167222-94-8)

- Structure: Methylamino group at the 3-position of butanoic acid.

- Properties : Molecular weight = 117.15 g/mol, irritant class, stored at room temperature .

Functional Analogues

Dyclonine Hydrochloride

- Structure: 1-(4-butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride .

- Application : Topical anesthetic due to its aromatic ketone and piperidinyl groups.

- Key Difference: The propanone backbone and aromatic substitution enable membrane penetration, unlike the carboxylic acid group in 3-(1-piperidinyl)butanoic acid derivatives, which may limit lipid solubility .

Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride)

- Structure: Propanone backbone with 4-chlorophenyl and piperidinyl groups.

- Application : ALDH inhibitor; the chlorophenyl group enhances target binding .

- Key Difference: The ketone and aromatic moieties confer enzyme inhibition activity, whereas butanoic acid derivatives may serve as intermediates or prodrugs .

Faliciane Hydrochloride (3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone Hydrochloride)

- Structure: Propanone with 4-propoxyphenyl and piperidinyl groups.

- Toxicity : LD₅₀ (oral, mouse) = 125 mg/kg; LD₅₀ (subcutaneous, mouse) = 57 mg/kg .

- Key Difference: The propoxyphenyl group enhances lipophilicity and toxicity compared to butanoic acid derivatives, which are likely less toxic due to ionization at physiological pH .

Comparative Data Table

*Inferred from analogous compounds. †Estimated range based on positional isomers.

Research Findings and Implications

- Structural Position Matters: The 3- vs. 4-substitution on the butanoic acid chain affects melting points and solubility. For example, 4-(piperidin-1-yl)butanoic acid hydrochloride has a higher melting point (185°C) than 4-(piperidin-4-yl)butanoic acid hydrochloride (113–117°C), suggesting differences in crystallinity .

- Functional Group Impact: Carboxylic acid derivatives (e.g., 3-(1-piperidinyl)butanoic acid HCl) are more polar than ketone-based analogues (e.g., Dyclonine HCl), limiting their use in lipophilic environments but enhancing water solubility for systemic delivery .

- Toxicity Profile: Propanone derivatives like Faliciane HCl exhibit higher acute toxicity (LD₅₀ = 57–125 mg/kg) compared to butanoic acid derivatives, which lack published toxicity data but are presumed safer due to ionization .

Biological Activity

3-(1-Piperidinyl)butanoic acid hydrochloride is a compound that has garnered interest in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H17ClN2O2

- CAS Number : 237062-39-4

The compound features a piperidine ring which is crucial for its interaction with biological targets. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The piperidine structure allows for specific binding, influencing pathways related to neurotransmission and inflammation.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, particularly those involved in the central nervous system (CNS).

- Enzyme Inhibition : It has shown potential to inhibit enzymes that play roles in inflammatory processes, which can be critical in conditions like arthritis or other inflammatory diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory Effects | Inhibits the release of pro-inflammatory cytokines such as IL-1β. |

| CNS Effects | Potential modulation of neurotransmitter systems, impacting mood and cognition. |

| Analgesic Properties | May reduce pain perception through its action on pain pathways. |

Study 1: Anti-inflammatory Properties

A study evaluated the effects of this compound on human macrophages stimulated with lipopolysaccharides (LPS). The compound demonstrated a significant reduction in IL-1β release, suggesting its potential as an anti-inflammatory agent. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cytokine release .

Study 2: CNS Modulation

In rodent models, the compound was tested for its ability to cross the blood-brain barrier (BBB). Results showed that it effectively penetrated the BBB and exhibited CNS modulatory effects, influencing behavioral outcomes related to anxiety and depression . This suggests that the compound could be explored further for therapeutic applications in neuropsychiatric disorders.

Study 3: Pain Management

Research focusing on pain pathways revealed that this compound could modulate nociceptive signaling. In experimental models of neuropathic pain, administration of the compound resulted in significant reductions in pain responses compared to control groups . This positions it as a candidate for further development in pain management therapies.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data?

- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates and ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.